![molecular formula C15H12N2O5S B2770680 Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate CAS No. 292053-42-0](/img/structure/B2770680.png)
Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate” is a chemical compound with the molecular formula C15H12N2O5S . It is a solid substance and its storage temperature should be between 2-8°C in a dry, sealed environment .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H12N2O5S . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains a sulfamoylphenyl group and a cyanoacrylate group .Physical And Chemical Properties Analysis
“Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate” is a solid substance . Its molecular weight is 332.33 . The compound should be stored in a dry, sealed environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Leukemia Treatment
Overview: Survival rates for pediatric patients suffering from mixed lineage leukemia (MLL)-rearranged leukemia remain below 50%, necessitating targeted and less toxic therapies. CCI-006 has emerged as a promising candidate in this context.
Mechanism of Action:- It inhibits mitochondrial respiration, leading to mitochondrial membrane depolarization and apoptosis in a subset of MLL-rearranged leukemia cell lines .
Mitochondrial Protein Modulation
Overview: CCI-006 directly modulates mitochondrial proteins, impacting cellular energy production and homeostasis.
Mechanistic Insights:- This disruption triggers a pro-apoptotic unfolded protein response (UPR) in a subset of MLL-rearranged leukemia cells .
Furan Platform Chemicals
Context: CCI-006 belongs to the furan family of compounds.
Beyond Leukemia:- Researchers could explore its potential as a platform for synthesizing other furan-based molecules .
Drug Development
Preclinical Status:Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mécanisme D'action
Target of Action
CCI-006 primarily targets MLL-rearranged leukemia cells . These cells are characterized by a specific genetic rearrangement in the Mixed Lineage Leukemia (MLL) gene, which leads to aggressive forms of leukemia. The compound also targets leukemias that share common leukemogenic pathways with MLL-rearranged leukemia, such as CALM-AF10 translocated leukemias .
Mode of Action
CCI-006 operates by inhibiting mitochondrial respiration . This inhibition results in insurmountable mitochondrial depolarization within a subset of MLL-rearranged leukemia cells . The compound induces a pro-apoptotic unfolded protein response (UPR), leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by CCI-006 is the mitochondrial respiratory pathway. By inhibiting this pathway, the compound disrupts the energy production within the leukemia cells, leading to mitochondrial depolarization . This disruption triggers a pro-apoptotic unfolded protein response, which ultimately leads to apoptosis, or programmed cell death .
Result of Action
The primary result of CCI-006’s action is the induction of apoptosis in a subset of MLL-rearranged leukemia cells . This leads to a reduction in the number of these aggressive leukemia cells, potentially slowing disease progression and improving patient outcomes.
Action Environment
The efficacy and stability of CCI-006 may be influenced by various environmental factors. For instance, the metabolic phenotype of the leukemia cells can impact the compound’s effectiveness . Cells with a more glycolytic metabolic phenotype, characterized by elevated HIF1α expression, were found to be less responsive to CCI-006 . This suggests that the tumor microenvironment and the metabolic state of the cells can influence the action of CCI-006.
Propriétés
IUPAC Name |
methyl (E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXAKEBSBMAIOB-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.